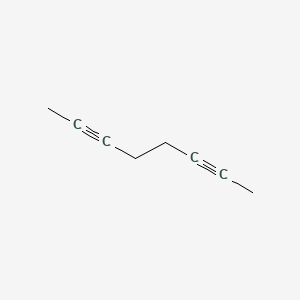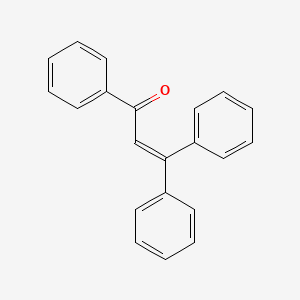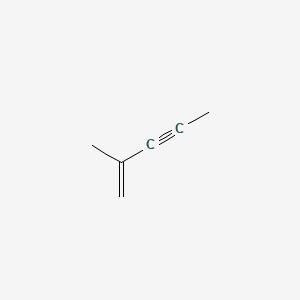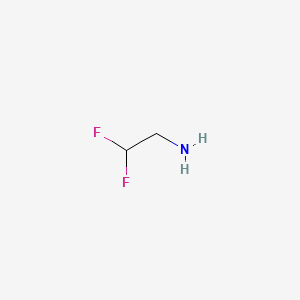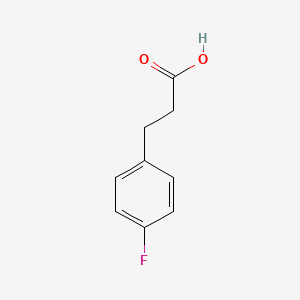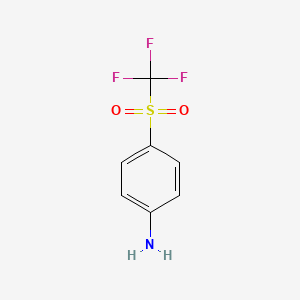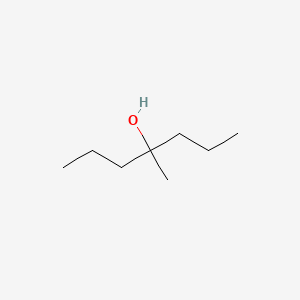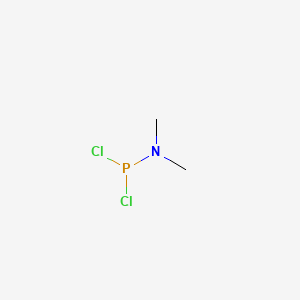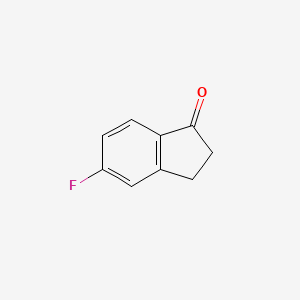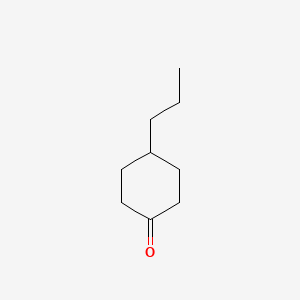
4-Propylcyclohexanone
概要
説明
4-Propylcyclohexanone is an organic compound with the molecular formula C₉H₁₆O. It is a cyclohexanone derivative where a propyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Propylcyclohexanone can be synthesized through the catalytic hydrogenation of 4-propylphenol. The general procedure involves using a high-pressure batch reactor with a platinum catalyst and water as the solvent. The reaction is carried out at elevated temperatures and pressures, typically around 300°C and 2 MPa, respectively .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 4-propylphenol in the presence of a platinum catalyst, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 4-Propylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction of this compound yields cis-4-propylcyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: cis-4-Propylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
4-Propylcyclohexanone has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-propylcyclohexanone involves its interaction with various molecular targets. In reduction reactions, for example, the carbonyl group undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .
類似化合物との比較
Cyclohexanone: A simpler analog without the propyl group.
4-Methylcyclohexanone: Similar structure but with a methyl group instead of a propyl group.
4-Ethylcyclohexanone: Contains an ethyl group at the fourth position.
Uniqueness: 4-Propylcyclohexanone is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
特性
IUPAC Name |
4-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-8-4-6-9(10)7-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDLIZOPMNZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048198 | |
| Record name | 4-Propylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Propylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
40649-36-3 | |
| Record name | 4-Propylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40649-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Propylcyclohexanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9735699W19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-propylcyclohexanone in chemical synthesis?
A1: this compound serves as a key starting material for various chemical transformations. It acts as a substrate for biotransformation, producing both cis- and trans-alcohols, with a strong preference for trans-4-alcohols when catalyzed by anthracnose fungi. [] Additionally, it reacts with tetracyanoethylated ketones (TCEKs) to yield bi- and tricyclic structures like pyrrolo[3,4c]-quinolines. [] This reaction pathway provides valuable building blocks for molecular design and pharmaceutical chemistry.
Q2: What is a notable stereoselective reaction involving this compound?
A2: this compound undergoes highly stereoselective reduction mediated by Galactomyces geotrichum JCM 6359, yielding predominantly cis-4-propylcyclohexanol with a cis/trans ratio of 99:0.5. [] This enzymatic reduction offers an efficient route to the cis isomer, a valuable intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a crucial component in liquid crystal displays.
Q3: How can this compound be synthesized?
A3: An effective synthesis route involves the use of a palladium/carbon catalyst to convert 4-propylphenol to this compound. [] This method achieves high conversion rates (99.7%) and selectivity (90%) under optimized conditions. These conditions include using n-butanol as a solvent, a reaction temperature of 85 °C, and a reaction pressure of 0.2 MPa.
Q4: Are there alternative methods for producing cis-4-propylcyclohexanol from this compound?
A4: Yes, a highly efficient method employs a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase. [] This enzymatic approach achieves complete conversion of 125 g/L of this compound within 5 hours, yielding cis-4-propylcyclohexanol with a remarkable cis/trans ratio of 99.5:0.5.
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of the 4-propyl substituent on the cyclohexanone ring introduces steric factors that significantly influence the stereochemical outcome of reactions. For instance, the hydroxynitrile lyase-catalyzed addition of HCN to this compound exhibits high cis-selectivity, particularly with enzymes like MeHNL from cassava. [] This selectivity arises from the enzyme's preference for a specific approach of the cyanide ion to the carbonyl group, dictated by the steric environment imposed by the propyl substituent.
Q6: What is the significance of 4-propylcyclohexanol in material science?
A6: cis-4-Propylcyclohexanol is a crucial precursor for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, a key component in the manufacturing of liquid crystal displays. [, ] The efficient and stereoselective synthesis of this compound is paramount for developing advanced materials with tailored optical properties.
Q7: What are the environmental implications of using this compound?
A7: While specific research on the environmental impact of this compound is limited within the provided abstracts, its use as a precursor to liquid crystal display components raises concerns. The production and disposal of these materials necessitate careful consideration due to their potential persistence and effects on ecosystems. Further investigation is crucial to understand the compound's biodegradability and develop sustainable waste management strategies. []
Q8: Are there any studies on the catalytic upgrading of 4-propylguaiacol, a compound structurally related to this compound?
A8: Yes, research has explored the hydrodeoxygenation (HDO) of 4-propylguaiacol, a bio-oil model compound structurally similar to this compound. [] Transition metal sulfides (TMS) like MoS2/γ-Al2O3 promoted by Nickel (Ni), Copper (Cu), Zinc (Zn), and Iron (Fe) were investigated for their catalytic activity in this process. The study aimed to understand the reaction pathways and selectivity towards deoxygenated products, which are desirable for producing advanced biofuels and chemicals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)
![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)
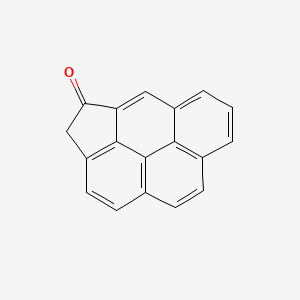
![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
